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Zirconium, tetrakis(2,2-dimethylpropyl)-

MOCVD precursor ZrC thin film decomposition temperature

Zirconium, tetrakis(2,2-dimethylpropyl)- (CAS 38010-72-9), also known as tetraneopentylzirconium or ZrNp₄, is a homoleptic organozirconium(IV) compound with the molecular formula Zr[CH₂C(CH₃)₃]₄ and a molecular weight of 375.787 g·mol⁻¹. It is a white crystalline solid at ambient temperature with a reported melting point of 111–112 °C.

Molecular Formula C20H44Z
Molecular Weight 375.8 g/mol
CAS No. 38010-72-9
Cat. No. B1614815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium, tetrakis(2,2-dimethylpropyl)-
CAS38010-72-9
Molecular FormulaC20H44Z
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zr+4]
InChIInChI=1S/4C5H11.Zr/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4
InChIKeyIONVXKDFNSCMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium, Tetrakis(2,2-dimethylpropyl)- (CAS 38010-72-9): Technical Baseline for Procurement Evaluation


Zirconium, tetrakis(2,2-dimethylpropyl)- (CAS 38010-72-9), also known as tetraneopentylzirconium or ZrNp₄, is a homoleptic organozirconium(IV) compound with the molecular formula Zr[CH₂C(CH₃)₃]₄ and a molecular weight of 375.787 g·mol⁻¹ [1]. It is a white crystalline solid at ambient temperature with a reported melting point of 111–112 °C . As a member of the Group IV tetraalkyl family, ZrNp₄ features four σ-bonded neopentyl ligands coordinated to a Zr(IV) center. The compound has been primarily investigated as a single-source organometallic precursor for the chemical vapor deposition (CVD) of zirconium carbide (ZrC) thin films [2] and as a catalyst precursor for olefin polymerization when reacted with partially hydroxylated metal oxide supports [3].

Zirconium, Tetrakis(2,2-dimethylpropyl)-: Why In-Class Analogs Cannot Be Casually Substituted


Although ZrNp₄ belongs to a broader family of Group IV tetraalkyls and neopentyl zirconium derivatives, procurement decisions cannot rely on simple in-class interchangeability. The compound occupies a distinct position in the thermal stability spectrum: in benzene solution, ZrNp₄ exhibits a thermolysis half-life (t₁/₂) of approximately 300 h at 80 °C compared to only 14.5 h at 60 °C for its titanium analog TiNp₄ and 900 h at 90 °C for the hafnium analog HfNp₄ [1]. Furthermore, even within the zirconium neopentyl series, the introduction of chloride ligands dramatically alters decomposition behavior — trineopentylzirconium monochloride (ZrNp₃Cl) requires substantially higher growth temperatures to achieve gas-phase decomposition versus ZrNp₄ due to the strength of the Zr–Cl bond [2]. Critically, the mechanistic pathway of decomposition also diverges across Group IV metals: ZrNp₄ and HfNp₄ favor γ-hydrogen abstraction, whereas the titanium analog preferentially undergoes α-hydrogen abstraction [3]. These differences in thermal stability, decomposition temperature, and mechanistic pathway produce distinct effects on film composition, impurity incorporation, and deposition process windows — making generic substitution a high-risk decision without quantitative justification.

Zirconium, Tetrakis(2,2-dimethylpropyl)-: Quantitative Head-to-Head Differential Evidence for Procurement Decisions


Decomposition Temperature Advantage of ZrNp₄ Over Chlorinated Neopentyl Zirconium Derivatives

Under typical metalorganic chemical vapor deposition (MOCVD) conditions, tetraneopentylzirconium (ZrNp₄) undergoes gas-phase decomposition effectively within the temperature window of 400–800 °C. In contrast, the monochlorinated analog trineopentylzirconium monochloride (ZrNp₃Cl) requires substantially higher growth temperatures to drive decomposition because of the thermodynamic strength of the Zr–Cl bond [1]. This differential was established via computational thermochemistry using density functional theory (DFT) and harmonic vibrational frequency calculations to model decomposition pathways. The higher temperatures required for ZrNp₃Cl would exacerbate gas-phase parasitic reactions that hamper film deposition on the substrate surface [1].

MOCVD precursor ZrC thin film decomposition temperature

Quantitative Thermolysis Half-Life Ranking Across Group IV Tetraneopentyls: ZrNp₄ as the Intermediate-Stability Selector

The thermolysis kinetics of the three Group IV tetraneopentyl complexes have been quantitatively compared in benzene solution. The stability increases in the order TiNp₄ < ZrNp₄ < HfNp₄, with measured half-lives (t₁/₂) of 14.5 h at 60 °C (TiNp₄), 300 h at 80 °C (ZrNp₄), and 900 h at 90 °C (HfNp₄) [1]. Even after correcting for the modest temperature differences, ZrNp₄ demonstrates roughly 20-fold greater thermal persistence than TiNp₄ while remaining accessible for thermal activation at moderate temperatures — a practical balance that TiNp₄ misses due to insufficient stability and HfNp₄ may exceed in stability but at a substantial cost premium and with lower reactivity.

thermal stability organometallic precursor Group IV alkyls

Mechanistic Divergence in Decomposition Pathway: γ-Hydrogen Abstraction Dominance in ZrNp₄ Versus α-Hydrogen Abstraction in Ti Analogs

A combined computational and experimental study demonstrated that the first thermolysis step in ZrNp₄ proceeds predominantly via γ-hydrogen abstraction, whereas the titanium analog TiNp₄ favors α-hydrogen (R-hydrogen) abstraction [1]. Experimental CVD studies with Zr(CH₂CMe₃)₄ and its deuterated isotopologue Zr(CD₂CMe₃)₄ confirmed that the major volatile products are neopentane and isobutene in a molar ratio of approximately 2.3:1, consistent with γ-hydrogen abstraction as the kinetically dominant pathway [1]. The DFT-calculated activation energy for unimolecular hydrogen abstraction follows the order TiMe₄ < ZrMe₄ < HfMe₄, but for the bimolecular mechanism the order reverses to ZrMe₄ < HfMe₄ < TiMe₄ [1]. The initial decomposition step of ZrNp₄ was independently confirmed by mass spectrometry to occur through a mixture of α- and γ-hydride elimination processes, while the competing β-hydride elimination — the dominant pathway in many transition metal alkyls — is suppressed by the neopentyl ligand structure that lacks β-hydrogen atoms [2].

decomposition mechanism γ-hydride elimination CVD film purity

Single-Source ZrC Deposition at 400–600 °C Versus Traditional Multi-Source ZrCl₄/CH₄ CVD Requiring 1200–1600 °C

ZrNp₄ enables the deposition of crystalline zirconium carbide (ZrC) thin films from a single molecular source at substrate temperatures as low as 400–600 °C via aerosol-assisted MOCVD in benzonitrile [1] and above 500 °C via conventional low-pressure CVD [2]. Films deposited above 500 °C are crystalline by X-ray diffraction and exhibit a metal-to-carbon ratio of 1:2 by Auger electron spectroscopy depth profiling, with X-ray photoelectron spectroscopy confirming single-phase zirconium carbide [2]. In stark contrast, traditional CVD of ZrC using the ZrCl₄–CH₄–H₂ system requires deposition temperatures in the range of 1200–1600 °C to achieve crystalline coatings [3]. This represents a reduction in the required substrate temperature by approximately 700–1200 °C, which dramatically expands the range of compatible substrate materials and reduces thermal budget constraints.

ZrC thin film low-temperature CVD single-source precursor

Well-Defined Surface Grafting Chemistry on Oxide Supports: Stoichiometric Silica-Anchored Bis(neopentyl)zirconium(IV) Formation with Quantified Thermolysis Kinetics

ZrNp₄ reacts cleanly at room temperature with surface hydroxyl groups of oxide supports (silica, MCM-41, alumina) to form well-defined, structurally characterized surface organometallic fragments [1][2]. On Aerosil 200 silica pretreated at 200 °C, the gas–solid reaction yields exclusively the bis(neopentyl)zirconium(IV) surface species (≡SiO)₂Zr(CH₂C(CH₃)₃)₂, characterized by IR, ¹³C CP/MAS NMR, and XAS [1]. Thermolysis of this supported species at approximately 120 °C results in the extrusion of one equivalent of neopentane via α-H abstraction with measured activation parameters of ΔH‡ = 24(5) kJ·mol⁻¹ and ΔS‡ = −19(7) J·K⁻¹·mol⁻¹, following pseudo-first-order kinetics [1]. The resulting neopentylidenezirconium(IV) surface species catalyzes ethylene polymerization at room temperature without any added cocatalyst [1]. This contrasts sharply with traditional Ziegler–Natta catalysts that require air-sensitive multi-component mixing of transition metal halides with alkylaluminum cocatalysts.

surface organometallic chemistry heterogeneous catalyst silica grafting

Zirconium, Tetrakis(2,2-dimethylpropyl)-: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Single-Source CVD/ALD Precursor for Low-Temperature Zirconium Carbide (ZrC) Thin Film Deposition

ZrNp₄ is the best-validated single-source organometallic precursor for ZrC thin film growth at substrate temperatures of 400–600 °C, as demonstrated by both conventional low-pressure CVD (>500 °C) and aerosol-assisted MOCVD (400–600 °C) on Si(111) substrates [1][2]. This represents a 700–1200 °C reduction compared to traditional ZrCl₄/CH₄/H₂ multi-source CVD (1200–1600 °C) [3]. The resulting films are crystalline by XRD with a metal-to-carbon ratio of 1:2 [2]. The low deposition temperature enables coating of temperature-sensitive substrates and integration into semiconductor device fabrication flows with restricted thermal budgets. Procurement should specify high-purity ZrNp₄ (≥98%) with minimal chloride contamination to preserve the halogen-free advantage of this precursor. Users must be aware that films contain up to 16 at% hydrogen [2] and are carbon-rich (Zr:C = 1:2), which may necessitate post-deposition annealing for stoichiometry-sensitive applications.

Molecular Precursor for Single-Site Heterogeneous Olefin Polymerization Catalysts on Oxide Supports

ZrNp₄ reacts stoichiometrically with partially dehydroxylated silica or alumina surfaces to generate well-defined, single-site supported zirconium catalysts without the need for cocatalysts or activators [1][2]. The room-temperature grafting yields exclusively bis(neopentyl)zirconium(IV) surface species that, upon mild thermolysis at ca. 120 °C (ΔH‡ = 24 ± 5 kJ·mol⁻¹), generate active sites capable of polymerizing ethylene at ambient temperature [1]. This molecular approach to heterogeneous catalyst synthesis provides uniform active site distributions — a critical advantage over conventional impregnation methods for mechanistic studies, catalyst structure–activity optimization, and reproducible batch-to-batch catalyst preparation. Procurement for catalyst R&D should prioritize ZrNp₄ with verified purity and exclusion of halide impurities, as residual chloride can alter surface grafting chemistry and poison active sites.

Surface Organometallic Chemistry Platform for Fundamental Studies of Metal–Support Interactions

The clean, room-temperature reaction of ZrNp₄ with hydroxylated oxide surfaces (silica, MCM-41, alumina) yields structurally uniform surface organometallic fragments that serve as model systems for studying metal–support bonding, ligand dynamics, and catalytic activation mechanisms [1][2]. On MCM-41, the surface complex (≡Si–O)₂ZrNp₂ has been comprehensively characterized by FTIR, solid-state MAS NMR, and chemical probe reactions [2]. The well-defined grafting chemistry, combined with the intermediate thermal stability of ZrNp₄ (t₁/₂ = 300 h at 80 °C in solution) [3], makes this compound particularly suited for systematic surface science investigations where controlled, reproducible surface speciation is paramount. Procurement for academic surface chemistry laboratories should consider small-quantity, high-purity batches with rigorous exclusion of air and moisture during storage and handling.

Precursor for Low Work Function ZrC-Based Field Emitter Array Fabrication

ZrNp₄ has been specifically investigated as a CVD precursor for depositing ZrC thin films intended for low work function materials in field emitter array devices [1]. The compound's ability to deposit crystalline ZrC at temperatures as low as 400–600 °C [2] is essential for fabricating field emitter structures on substrates that cannot withstand the extreme temperatures (>1200 °C) of traditional halide-based ZrC CVD processes [3]. The decomposition pathway, dominated by γ-hydrogen abstraction with neopentane and isobutene as major volatile products (ratio ~2.3:1) [4], determines the carbon incorporation and film stoichiometry, which directly affect the work function of the deposited ZrC. Procurement for electronic materials applications demands precursor with certified trace metals analysis, as even ppm-level impurities can shift the work function or introduce emission non-uniformity.

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